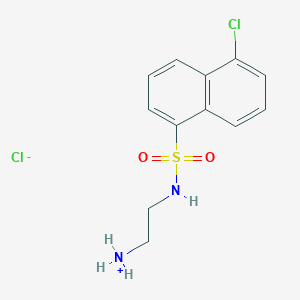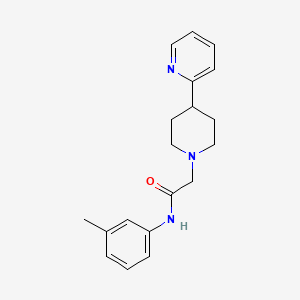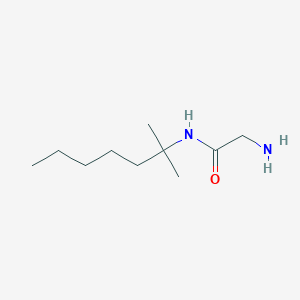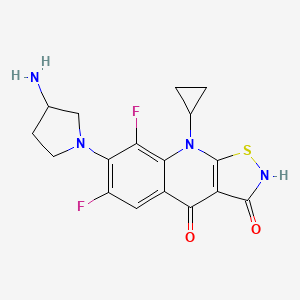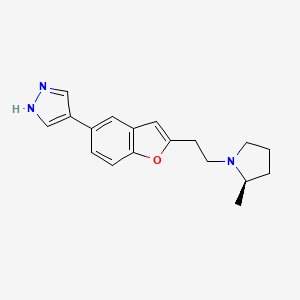![molecular formula C32H28ClFN4O4S B1664302 [3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride CAS No. 161395-35-3](/img/structure/B1664302.png)
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride
Overview
Description
ABT-299 is a prodrug of A-85783, a highly potent and specific platelet activating factor receptor antagonist . It is an aqueous soluble compound that is rapidly converted in vivo to A-85783 . The compound has shown significant potential in inhibiting platelet activating factor-induced inflammatory responses and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ABT-299 involves the synthesis of its active form, A-85783, followed by its conversion to the prodrug form. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of ABT-299 follows standard pharmaceutical manufacturing practices, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
ABT-299 undergoes several types of chemical reactions, including:
Oxidation: Conversion to pyridine-N-oxide and sulfoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide and sulfoxide metabolites, which exhibit significant potency in vitro and in vivo .
Scientific Research Applications
ABT-299 has a wide range of scientific research applications, including:
Mechanism of Action
ABT-299 exerts its effects by being rapidly converted in vivo to A-85783, which is a highly potent and specific antagonist of the platelet activating factor receptor . The active form, A-85783, inhibits platelet activating factor binding to platelet membranes, leading to the inhibition of platelet aggregation, degranulation, and other cellular responses . This mechanism is crucial for its anti-inflammatory and anti-platelet effects .
Comparison with Similar Compounds
Similar Compounds
A-85783: The active form of ABT-299, with similar pharmacological properties.
ABT-199: A potent and selective BCL-2 inhibitor with different therapeutic applications.
Navitoclax: Another BCL-2 inhibitor with broader activity but associated with thrombocytopenia.
Uniqueness of ABT-299
ABT-299 is unique due to its rapid conversion to A-85783, providing potent and selective inhibition of platelet activating factor-mediated responses . Unlike other compounds, ABT-299 offers a balance of efficacy and safety, making it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
161395-35-3 |
|---|---|
Molecular Formula |
C32H28ClFN4O4S |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride |
InChI |
InChI=1S/C32H28FN4O4S.ClH/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21;/h4-17,31H,18-19H2,1-3H3;1H/q+1;/p-1/t31-;/m1./s1 |
InChI Key |
NKIONDJYXPXFFL-JSSVAETHSA-M |
SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Isomeric SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 299 ABT-299 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


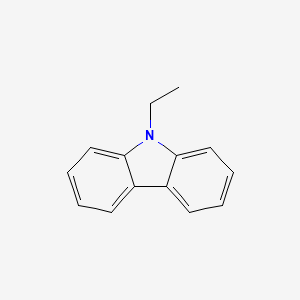
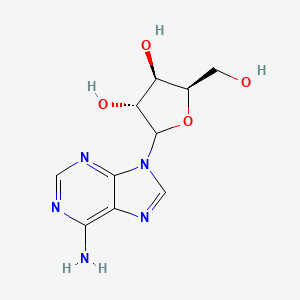
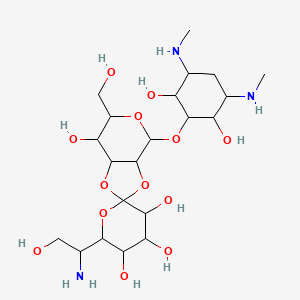
![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
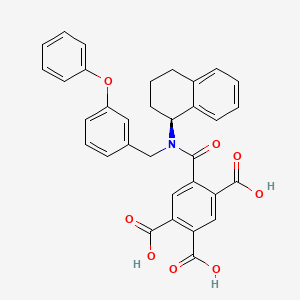
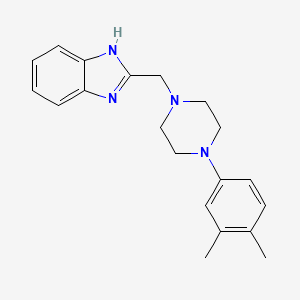
![5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole dihydrochloride](/img/structure/B1664229.png)
